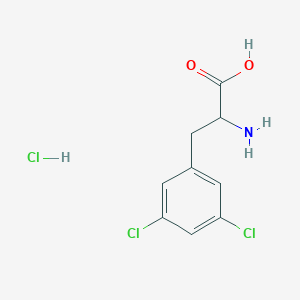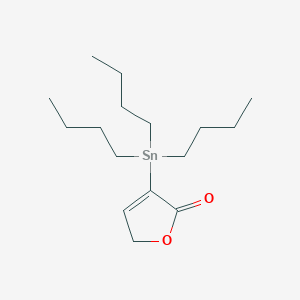
3-tributylstannyl-5H-furan-2-one
Vue d'ensemble
Description
3-Tributylstannyl-5H-furan-2-one is a chemical compound with the empirical formula C16H30O2Sn and a molecular weight of approximately 373.12 g/mol . It belongs to the class of heterocyclic building blocks and is characterized by its unique structure, which combines a furan ring with a tributylstannyl group.
Synthesis Analysis
The synthesis of 3-tributylstannyl-5H-furan-2-one involves the introduction of a tributylstannyl moiety onto a furan ring. While specific synthetic routes may vary, one common approach is the stannylative cyclization of an appropriate precursor. This reaction typically employs organotin reagents and furan derivatives, resulting in the formation of the desired compound .
Molecular Structure Analysis
The molecular structure of 3-tributylstannyl-5H-furan-2-one consists of a five-membered furan ring fused with a tributylstannyl group. The tributylstannyl substituent is attached to the furan carbon, providing a unique functionalization pattern. The compound’s three butyl groups contribute to its lipophilicity and reactivity .
Chemical Reactions Analysis
- Stille Coupling : The tributylstannyl group can react with suitable organic halides or pseudohalides (e.g., aryl or vinyl bromides) under palladium catalysis, leading to the formation of carbon-carbon bonds .
- Hydrolysis : The stannyl group can be hydrolyzed to yield the corresponding hydroxyl group, transforming the compound .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Cross-Coupling Reactions
3-Tributylstannyl-5H-furan-2-one has been utilized in various cross-coupling reactions. Studies by Song and Wong (1995) demonstrated its use in palladium-catalyzed cross-coupling reactions, leading to the successful creation of 3,4-disubstituted furans and 4-substituted-3(2H)-furanones (Song & Wong, 1995). Similarly, Carter et al. (2006) explored double coupling reactions of 3,4-bis(tributylstannyl)furan-2(5H)-one, providing a general method for synthesizing 3,4-disubstituted furanones (Carter et al., 2006).
Oxidative Substitution Reactions
Makoto Yamamoto et al. (1992) reported on the oxidative substitution reactions of organostannyl compounds with lead tetraacetate, offering a convenient route to 5-alkylidene-2(5H)-furanones (Yamamoto et al., 1992).
Heterocycle Functionalization
Reginato et al. (1995) discussed the preparation of 4-tributylstannyl,2-(5H)-furanone and pyrrolone through stannylcupration, highlighting their potential as intermediates for the selective functionalization of heterocyclic rings (Reginato et al., 1995).
Synthesis of Furan Derivatives
The work of Shahbazi-Alavi and Safaei‐Ghomi (2019) on the synthesis of substituted furan-2(5H)-ones using nano-colloidal silica-tethered polyhedral oligomeric silsesquioxanes demonstrates the compound's role in the synthesis of diverse furan derivatives (Shahbazi-Alavi & Safaei‐Ghomi, 2019).
Diels–Alder Reactions
Hajduch et al. (2007) studied the reactivity and stereoselectivity of fluorinated furan-2(5H)-ones in Diels–Alder reactions, contributing to the understanding of the compound's reactivity in such processes (Hajduch et al., 2007).
Cytotoxic Activity
Teixeira et al. (2007) synthesized compounds with 3-benzyl-5-arylidenefuran-2(5H)-one structures, analyzing their cytotoxic activity, which showcases another dimension of the compound's application in scientific research (Teixeira et al., 2007).
Safety And Hazards
Propriétés
IUPAC Name |
4-tributylstannyl-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3O2.3C4H9.Sn/c5-4-2-1-3-6-4;3*1-3-4-2;/h1H,3H2;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGYAHXSRJZRAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-tributylstannyl-5H-furan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



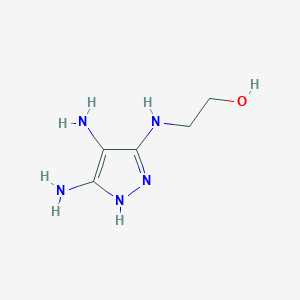
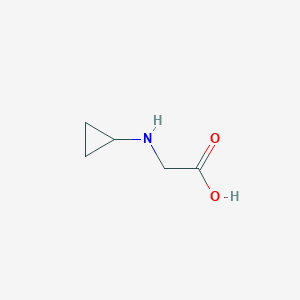
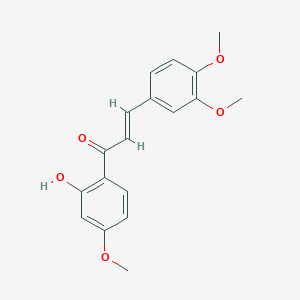
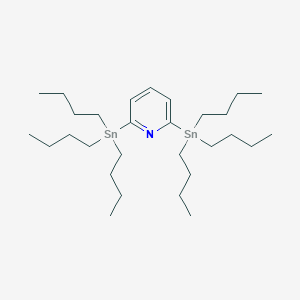
![Tert-butyl 2-[4,7-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate;hydrochloride](/img/structure/B178289.png)
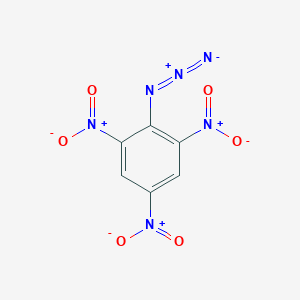
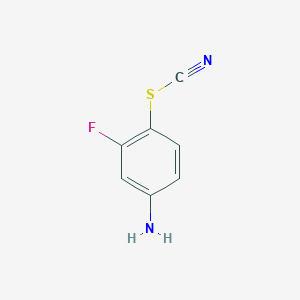
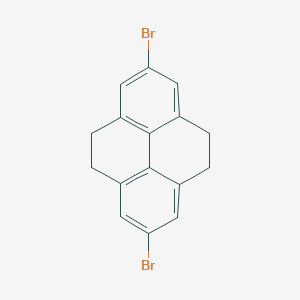
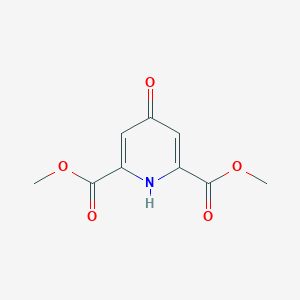
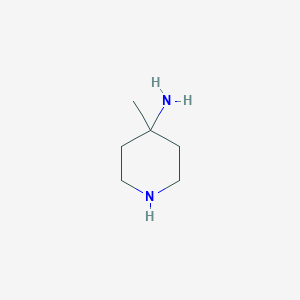
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B178301.png)
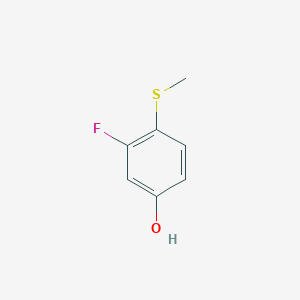
![tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B178305.png)
